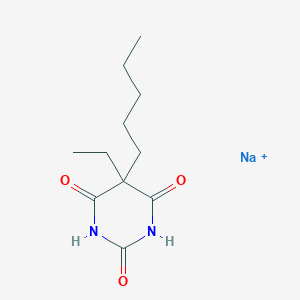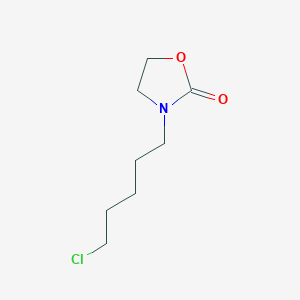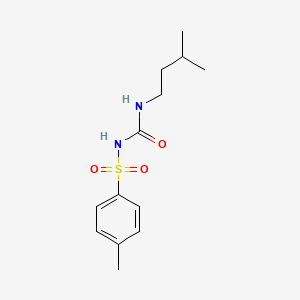
3-(3-Methylbutyl)-1-(4-methylphenyl)sulfonyl-urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylbutyl)-1-(4-methylphenyl)sulfonyl-urea is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonyl-urea group, which is often associated with biological activity and industrial relevance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylbutyl)-1-(4-methylphenyl)sulfonyl-urea typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-methylbutylamine, followed by the addition of urea. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
Step 1: React 4-methylbenzenesulfonyl chloride with 3-methylbutylamine in the presence of a base.
Step 2: Add urea to the reaction mixture to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methylbutyl)-1-(4-methylphenyl)sulfonyl-urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted ureas depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-Methylbutyl)-1-(4-methylphenyl)sulfonyl-urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Methylbutyl)-1-(4-methylphenyl)sulfonyl-urea involves its interaction with specific molecular targets. The sulfonyl-urea group can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Methylbutyl)-1-(4-chlorophenyl)sulfonyl-urea
- 3-(3-Methylbutyl)-1-(4-methoxyphenyl)sulfonyl-urea
- 3-(3-Methylbutyl)-1-(4-nitrophenyl)sulfonyl-urea
Uniqueness
3-(3-Methylbutyl)-1-(4-methylphenyl)sulfonyl-urea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its stability and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
91905-22-5 |
|---|---|
Formule moléculaire |
C13H20N2O3S |
Poids moléculaire |
284.38 g/mol |
Nom IUPAC |
1-(3-methylbutyl)-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C13H20N2O3S/c1-10(2)8-9-14-13(16)15-19(17,18)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H2,14,15,16) |
Clé InChI |
ZIBUVBUKSWSCHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


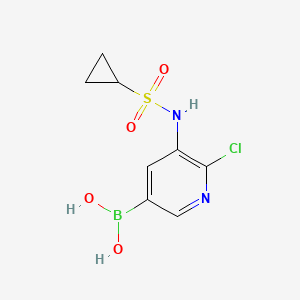
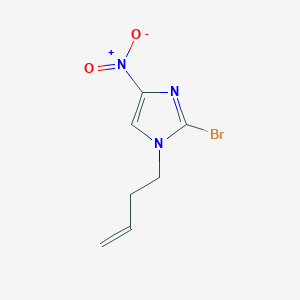

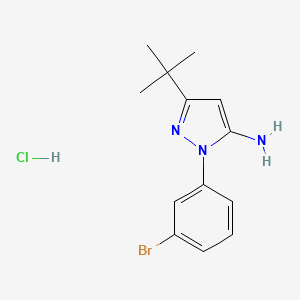
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996549.png)
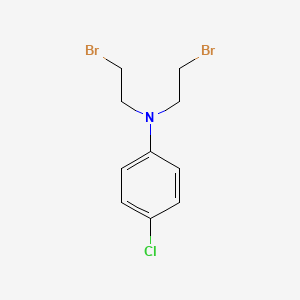
![Boc-(s)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13996564.png)
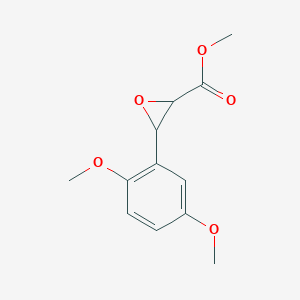


![4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline](/img/structure/B13996590.png)
